![molecular formula C25H21N3O2S B2399798 7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 380339-72-0](/img/structure/B2399798.png)
7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one core, which is a bicyclic system containing a pyridine ring fused with a thiophene and a pyrimidine ring. This core is substituted with a cyclopropyl group, a 4-methoxyphenyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopropyl, 4-methoxyphenyl, and phenyl substituents would add to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy group might make it more polar and increase its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Activity
- Antimicrobial and Anti-inflammatory Agents : Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds with multiple biological activities (Tolba et al., 2018).
- Cytotoxic Activity Against Cancer Cell Lines : Certain thienopyrimidine derivatives have been found to exhibit promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, indicating their potential use in cancer research (Abbas et al., 2015).
Synthesis and Characterization
- Chemical Synthesis : The synthesis of thienopyrimidine derivatives involves the condensation of various chemical groups, leading to the creation of compounds with potentially significant biological activities. For example, the reaction of chloromethy l-pyrimidine with triphenylphosphine under specific conditions yields compounds with enhanced antibacterial, antifungal, and anti-inflammatory effects (Mittal et al., 2011).
- Characterization and Structural Analysis : Advanced techniques such as IR, 1H NMR, and mass spectral techniques are used to confirm the structures of synthesized thienopyrimidine derivatives, which is crucial for understanding their pharmacological potential (Dave et al., 1997).
Environmental and Sustainable Chemistry
- Green Chemistry Approaches : The development of environmentally friendly synthesis methods for thienopyrimidine derivatives is an area of interest. For instance, a catalytic four-component reaction has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which is characterized by step economy, reduced catalyst loading, and easy purification, reflecting a green chemistry approach (Shi et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its intended use. If it’s being investigated as a potential drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, and eventually conducting preclinical and clinical trials .
特性
IUPAC Name |
11-cyclopropyl-4-(4-methoxyphenyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-30-17-11-9-16(10-12-17)23-27-21-20-18(14-5-3-2-4-6-14)13-19(15-7-8-15)26-25(20)31-22(21)24(29)28-23/h2-6,9-13,15,23,27H,7-8H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAWQQSHPWTKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5CC5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

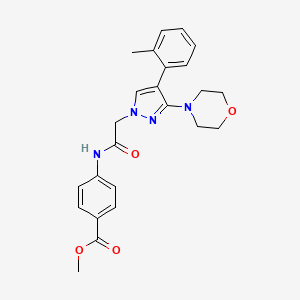
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)

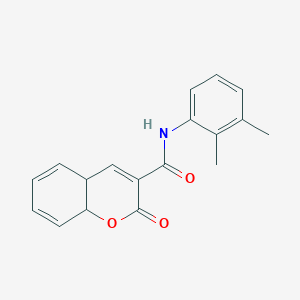
![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)
![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)
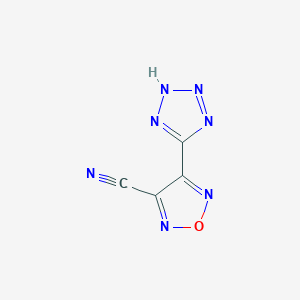
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)
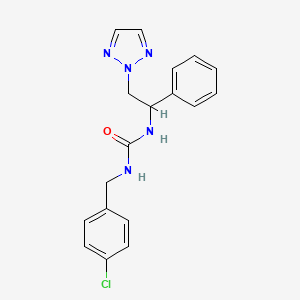
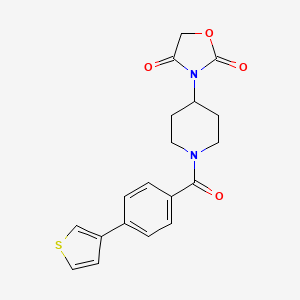
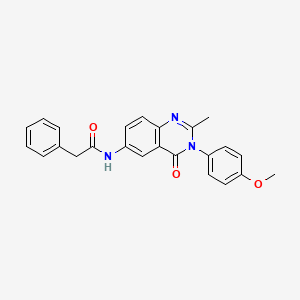
![3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399736.png)
![1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2399737.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)